

# A Comparative Guide to Spectroscopic Methods for Structural Confirmation of Sulfanilic Acid

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## Compound of Interest

Compound Name: Suberanilic Acid

Cat. No.: B029135

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### An Important Clarification on "Suberanilic Acid" vs. "Sulfanilic Acid"

This guide focuses on the spectroscopic characterization of sulfanilic acid (4-aminobenzenesulfonic acid), a widely used chemical intermediate. The term "**suberanilic acid**" is not standard in chemical literature; however, it has been linked to the compound 8-anilino-8-oxooctanoic acid[1]. Given the extensive availability of spectroscopic data for sulfanilic acid, a foundational compound in chemical and pharmaceutical research, this guide will detail the methods for confirming its well-established structure.

Sulfanilic acid is an amphoteric molecule that exists as a zwitterion ( $\text{H}_3^+\text{NC}_6\text{H}_4\text{SO}_3^-$ ), which influences its physical properties and spectroscopic signatures[2]. Accurate structural confirmation is critical for its use in the synthesis of dyes, sulfa drugs, and as an analytical standard[2]. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in its structural elucidation, providing experimental data and protocols for researchers.

## Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques used to confirm the structure of sulfanilic acid.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data for Sulfanilic Acid

Technique	Nucleus	Chemical Shift ( $\delta$ ) in ppm	Solvent/Conditions	Source
$^1\text{H}$ NMR	$^1\text{H}$	7.586 (d)	$\text{D}_2\text{O}$ , 100mM, pH 7.4, 298K	<a href="#">[3]</a>
6.853 (d)	$\text{D}_2\text{O}$ , 100mM, pH 7.4, 298K	<a href="#">[3]</a>		
$^{13}\text{C}$ NMR	$^{13}\text{C}$	152.461 (C- $\text{NH}_3^+$ )	$\text{D}_2\text{O}$ , 100mM, pH 7.4	<a href="#">[3]</a>
134.889 (C- $\text{SO}_3^-$ )	$\text{D}_2\text{O}$ , 100mM, pH 7.4	<a href="#">[3]</a>		
129.748 (CH)	$\text{D}_2\text{O}$ , 100mM, pH 7.4	<a href="#">[3]</a>		
118.109 (CH)	$\text{D}_2\text{O}$ , 100mM, pH 7.4	<a href="#">[3]</a>		

Table 2: FT-IR Absorption Frequencies for Sulfanilic Acid

Functional Group	Vibrational Mode	Absorption Range ( $\text{cm}^{-1}$ )	Source
C-H (Aromatic)	Symmetric/Antisymmetric Stretch	2855	<a href="#">[4]</a>
N-H (from $-\text{NH}_3^+$ )	Bending	1572, 1639	
C=C (Aromatic)	Ring Stretch	1490	
S=O (Sulfonate)	Asymmetric/Symmetric Stretch	~1250-1120, ~1080-1010	
C-S	Stretch	~850-750	

Note: Characteristic sulfonate and C-S stretching frequencies are included for completeness, based on typical ranges for these functional groups.

Table 3: Mass Spectrometry Data for Sulfanilic Acid

Technique	Ionization Mode	m/z (Relative Intensity)	Assignment	Source
GC-MS	EI-B (70 eV)	173 (99.99%)	[M] <sup>+</sup> (Molecular Ion)	[5]
108 (62.50%)	[M - SO <sub>3</sub> H] <sup>+</sup>	[5]		
92	[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>	[5]		
80	[SO <sub>3</sub> H] <sup>+</sup>	[5]		
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>	[5]		
MS/MS	Positive	174.0219	[M+H] <sup>+</sup>	[5]
93.0573	[C <sub>6</sub> H <sub>5</sub> NH <sub>2</sub> ] <sup>+</sup>	[5]		

## Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic results. The following protocols are based on methods reported in the literature.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To identify the number and connectivity of unique proton and carbon environments in the molecule. The para-substituted aromatic ring of sulfanilic acid gives rise to a characteristic AA'BB' system in the <sup>1</sup>H NMR spectrum.
- Instrumentation: A Bruker Avance-400 or DMX-500 spectrometer (or equivalent) is typically used.[3][6]
- Sample Preparation: A sample of approximately 100 mM sulfanilic acid is prepared by dissolving the solid in deuterium oxide (D<sub>2</sub>O), as it is insoluble in less polar solvents like chloroform[3][7]. The pH is adjusted to 7.4. D DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used as an internal reference standard.

- Data Acquisition for  $^1\text{H}$  NMR: A 1D proton spectrum is acquired at a frequency of 400 or 500 MHz at 298K (25°C)[3].
- Data Acquisition for  $^{13}\text{C}$  NMR: A 1D carbon spectrum is acquired at a corresponding frequency (e.g., 100 or 125 MHz)[6][8].

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule, such as the amine (in its protonated form,  $-\text{NH}_3^+$ ), the sulfonate group ( $-\text{SO}_3^-$ ), and the aromatic ring.
- Instrumentation: Any modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable.
- Sample Preparation: A small crystal of anhydrous sulfanilic acid is placed directly onto the diamond ATR crystal[7]. Pressure is applied using a clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: A spectrum is typically recorded over the range of 4000 to 500  $\text{cm}^{-1}$ [4]. A background scan is performed first and automatically subtracted from the sample scan.

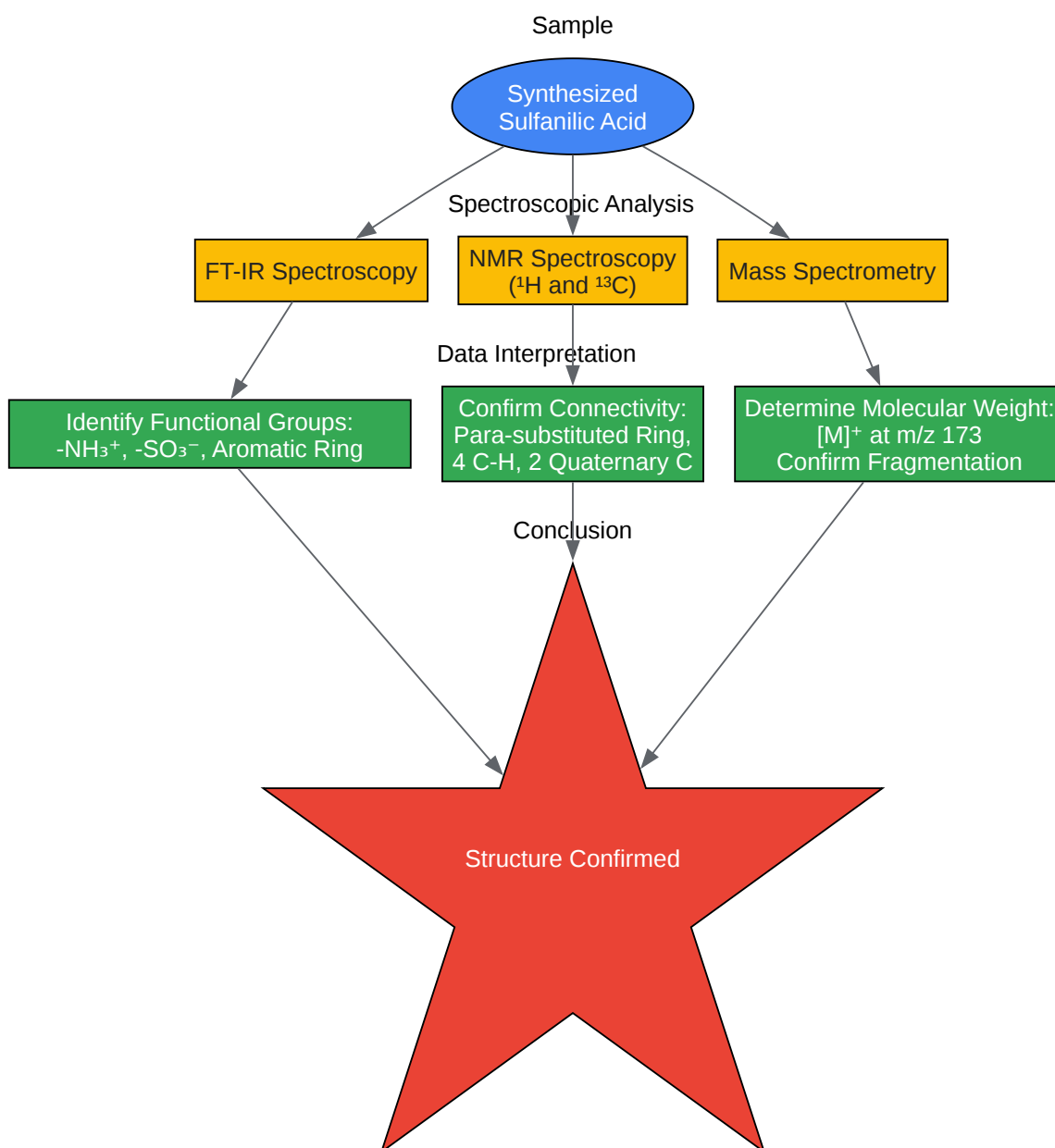
## 3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
- Instrumentation: A mass spectrometer such as a HITACHI M-80 (for GC-MS) or a tandem mass spectrometer (for MS/MS) can be used[5].
- Sample Preparation: For GC-MS, the sample must be volatile. Derivatization may be necessary for a polar compound like sulfanilic acid. For direct infusion techniques (e.g., ESI-MS/MS), the sample is dissolved in a suitable solvent like methanol or a water/acetonitrile mixture.
- Data Acquisition (Electron Ionization - EI): In a typical GC-MS setup, EI is performed at a standard energy of 70 eV[5]. The instrument scans a mass-to-charge ( $m/z$ ) range, for

example, from 50 to 500 amu. The resulting spectrum shows the molecular ion and characteristic fragment ions.

## Workflow and Data Interpretation

The structural confirmation of sulfanilic acid is a logical process where data from each spectroscopic method provides complementary information. The general workflow is depicted below.



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Caption: Workflow for the structural confirmation of sulfanilic acid.

This integrated approach provides a robust confirmation of the sulfanilic acid structure. FT-IR first confirms the presence of the necessary functional groups. Mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy deliver definitive proof of the molecular skeleton, specifically confirming the para-substitution pattern of the aromatic ring.

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